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β-Amylase from Soybean - 9000-91-3

β-Amylase from Soybean

Catalog Number: EVT-1504748
CAS Number: 9000-91-3
Molecular Formula: No Data Available
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Source: Soybean (Glycine max) seeds [, , ]
  • Classification: Carbohydrate-active enzyme, specifically a glycosyl hydrolase belonging to family 14 []
  • Role in scientific research:
    • Model enzyme for studying enzyme kinetics and mechanisms of carbohydrate hydrolysis []
    • Biocatalyst in various industrial applications, including food processing and biofuel production []
    • Potential therapeutic target for diseases associated with carbohydrate metabolism disorders []

Lipoxygenase-1 (LOX-1)

Compound Description: Lipoxygenase-1 (LOX-1) is an enzyme found in soybean seeds that catalyzes the oxidation of polyunsaturated fatty acids, like linoleic acid, to form hydroperoxides. []

Relevance: Research suggests that both LOX-1 and β-amylase from soybean can inhibit pancreatic lipase activity. [] While both proteins exhibit this inhibitory effect, LOX-1 demonstrates a stronger inhibition compared to β-amylase. [] This suggests a potential functional relationship or overlap between these two proteins in soybean seeds.

Maltooligosaccharides

Compound Description: Maltooligosaccharides are linear chains of glucose units linked by α-1,4 glycosidic bonds. They are products of starch breakdown. []

Relevance: Maltooligosaccharides serve as substrates for β-amylase from soybean. [] Kinetic studies using radiolabeled maltooligosaccharides have been instrumental in understanding the active site structure and enzymatic mechanism of β-amylase. []

2,3-Epoxypropyl α-D-glucopyranoside (α-EPG)

Compound Description: α-EPG is a mechanism-based inhibitor of β-amylase. It forms a covalent bond with the enzyme's active site, leading to irreversible inhibition. []

Relevance: α-EPG has been used as an affinity label to study the active site of β-amylase from various sources, including soybean. [] Interestingly, the binding affinity of α-EPG to soybean β-amylase is slightly stronger compared to β-amylases from other sources. [] This suggests subtle differences in the active site architecture among β-amylases from different organisms.

Sodium Chloride (NaCl)

Compound Description: Sodium Chloride (NaCl) is a common salt used in various applications, including food preservation and protein extraction. []

Relevance: NaCl plays a crucial role in enhancing the extraction efficiency of β-amylase from soybean powder. [] Studies have shown that adding 1 mol/L NaCl to the extraction buffer significantly increases the yield of β-amylase. [] This suggests that NaCl might improve the solubility or stability of β-amylase during the extraction process.

Alkylolamide

Compound Description: Alkylolamides are a class of surfactants known for their foaming and viscosity-modifying properties. []

Relevance: Similar to NaCl, alkylolamides have been identified as enhancers of β-amylase extraction from soybean powder. [] The addition of 0.2% (w/v) alkylolamide to the extraction buffer contributes to a notable increase in β-amylase yield. [] This suggests a potential synergistic effect between alkylolamide and other additives like NaCl in maximizing β-amylase extraction efficiency.

Sodium Sulfite (Na2SO3)

Compound Description: Sodium sulfite (Na2SO3) is a reducing agent commonly used in food preservation to prevent enzymatic browning. []

Relevance: Na2SO3 plays a significant role in maximizing the yield of β-amylase during the extraction process from soybean powder. [] Studies indicate that incorporating 0.5% (w/v) Na2SO3 into the extraction buffer leads to a substantial improvement in β-amylase extraction efficiency. [] This suggests that Na2SO3 may help protect β-amylase from oxidation or degradation during the extraction process, thereby enhancing its stability and recovery.

Overview

β-Amylase from Soybean is an important enzyme that plays a crucial role in the breakdown of starches into sugars. This enzyme, classified under the Enzyme Commission number 3.2.1.2, catalyzes the hydrolysis of α-1,4-glucosidic bonds in polysaccharides, primarily yielding maltose. β-Amylase is widely found in various plant species, particularly in the seeds of legumes and cereals, including soybean (Glycine max), which is a significant agricultural crop known for its high protein content and versatility in food applications.

Source and Classification

β-Amylase is predominantly sourced from soybean, a legume that has been cultivated for thousands of years and is integral to many traditional Asian diets. The enzyme can also be derived from other plants such as barley, sweet potato, and various microbial sources. In terms of classification, β-amylase belongs to the glycoside hydrolase family, specifically characterized by its ability to cleave glucosidic bonds.

Synthesis Analysis

Methods

The synthesis of β-amylase from soybean typically involves extraction from soybean seeds followed by purification processes. This can include methods such as:

  • Solvent extraction: Utilizing organic solvents to isolate the enzyme.
  • Precipitation: Employing ammonium sulfate or other salts to precipitate proteins selectively.
  • Chromatography: Techniques like ion-exchange or affinity chromatography are used for further purification.

Technical Details

The production process must ensure the enzyme retains its activity and stability. Factors such as pH, temperature, and ionic strength are critical during extraction and purification to prevent denaturation or loss of enzymatic function.

Molecular Structure Analysis

Structure

The molecular structure of β-amylase from soybean exhibits a characteristic (β/α)8-barrel fold, which is common among enzymes in this family. The active site is located within a cleft formed by this barrel structure, where substrate binding and catalysis occur.

Data

Structural studies have revealed specific residues critical for enzymatic activity:

  • Glu-186 acts as a general acid.
  • Glu-380 serves as a general base.

These residues facilitate the hydrolysis of glucosidic bonds through a general acid-base catalysis mechanism.

Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by β-amylase involves the hydrolysis of starch into maltose. The reaction can be summarized as follows:

 C6H10O5 n+nH2O amylasenC12H22O11\text{ C}_6\text{H}_{10}\text{O}_5\text{ }_n+n\text{H}_2\text{O}\xrightarrow{\text{ amylase}}n\text{C}_{12}\text{H}_{22}\text{O}_{11}

where (C6H10O5)n(C_6H_{10}O_5)_n represents starch (a polysaccharide) and C12H22O11C_{12}H_{22}O_{11} represents maltose.

Technical Details

The reaction mechanism involves the formation of a transient enzyme-substrate complex, followed by the cleavage of the glucosidic bond through nucleophilic attack by water molecules activated by Glu-380.

Mechanism of Action

The mechanism of action for β-amylase involves several steps:

  1. Substrate Binding: The polysaccharide binds at the active site.
  2. Catalysis: The enzyme facilitates the cleavage of the α-1,4-glucosidic bond using acid-base catalysis.
  3. Product Release: Maltose is released while regenerating the enzyme's active site.

Data indicates that during seed germination, β-amylase activity increases significantly due to proteolytic activation, which enhances sugar availability for energy during growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 50 kDa.
  • Optimal pH: Typically around 6.0 to 7.0 for maximum activity.
  • Optimal Temperature: Activity peaks at around 60°C but varies with different sources.

Chemical Properties

  • Stability: β-amylase is generally stable under neutral pH conditions but can be denatured at extreme pH levels or temperatures.
  • Solubility: It is soluble in aqueous solutions but may precipitate under high salt concentrations.

Relevant studies have shown that soybean-derived β-amylase maintains its functionality across various food processing conditions, making it suitable for industrial applications .

Applications

β-Amylase from soybean has diverse applications across multiple industries:

  • Food Industry: Used in producing maltose syrups, baked goods, and alcoholic beverages.
  • Pharmaceuticals: Assists in drug formulation where sugar breakdown is required.
  • Biotechnology: Employed in research settings for studying starch metabolism and enzyme kinetics.

Its ability to efficiently convert starch into fermentable sugars makes it particularly valuable in both traditional food processing and modern industrial applications .

Introduction to β-Amylase in Plant Biology

Role of β-Amylase in Starch Metabolism

In soybean, β-amylase orchestrates starch breakdown alongside isoform-specific regulatory mechanisms:

Chloroplastic Starch Degradation

Soybean harbors multiple BAM isoforms targeted to chloroplasts, where they initiate starch catabolism. BAM1 and BAM3 (catalytically active) hydrolyze transitory starch into maltose, which is exported to the cytosol via the MEX1 transporter. This process peaks during darkness, coinciding with maltose accumulation [1] [2]. BAM4, a catalytically inactive isoform, regulates this system by scaffolding other hydrolases or sensing maltose levels. Mutants lacking BAM4 exhibit impaired starch degradation despite enzymatic inactivity, confirming its non-enzymatic role [1] [2].

Extraplastidial Functions

Non-chloroplastic isoforms include:

  • Cytosolic BAM5: Abundant in phloem sieve elements, though its exact metabolic role remains enigmatic [1].
  • Nuclear BAM7/BAM8: Feature Brassinazole-Resistant 1 (BZR1) DNA-binding domains and regulate shoot development via brassinosteroid signaling, independent of starch metabolism [1].

Table 1: Soybean β-Amylase Isoforms and Functional Roles

IsoformCatalytic ActivitySubcellular LocalizationPrimary Function
BAM1YesChloroplastStarch degradation, stress response
BAM2K⁺-dependentChloroplastStarch degradation (developmentally regulated)
BAM3YesChloroplastMajor nocturnal starch hydrolysis
BAM4NoChloroplastRegulatory scaffold for starch degradation
BAM5YesCytosolPhloem-specific metabolism
BAM7/BAM8NoNucleusTranscriptional regulation

Kinetic and Biochemical Properties

Purified soybean β-amylase (56 kDa, pI 4.8) exhibits maximal activity at pH 6.0 and 55°C. Its kinetic parameters include a Kₘ of 3.62 μM and Vₘₐₓ of 1.04 μmol/(g protein·min) for starch hydrolysis [4]. Surfactants (Tween series, Triton X-100) enhance activity, while heavy metals (e.g., Hg²⁺) inhibit it. Substrate preference follows: potato starch > amylose > amylopectin > soluble starch [4].

Table 2: Purification Metrics of Soybean β-Amylase from Whey Wastewater

Purification StepSpecific Activity (U/mg)Yield (%)Purification Fold
Crude Extract1,8001001.0
Alcohol Precipitation7,20059.44.0
Ion-Exchange Chromatography20,89033.411.6
Gel Filtration29,70017.316.5

Evolutionary Significance of β-Amylase in Legumes

β-Amylases originated >400 million years ago and expanded via gene duplications, leading to subfunctionalization in land plants. Legumes exhibit unique evolutionary trajectories:

Gene Family Expansion

Soybean β-amylases cluster into eight phylogenetic clades, resulting from angiosperm-specific duplications. BAM10, a catalytically inactive clade absent in Arabidopsis, emerged before seed plant radiation and may regulate starch metabolism in legumes [1]. BAM4, a critical regulator in Arabidopsis, is notably absent in many starch-accumulating crops (e.g., maize), suggesting lineage-specific adaptations in starch degradation pathways [1] [8].

Conserved Catalytic Machinery

Despite sequence divergence, the catalytic Glu-186 and Glu-380 residues are invariant across plant β-amylases. Structural analyses reveal identical C-terminal catalytic sites among plants and bacteria, indicating early evolutionary conservation [8] [10]. However, bacterial enzymes possess auxiliary carbohydrate-binding domains (lacking in plants) that enhance substrate affinity in polysaccharide-rich environments [10].

Non-Catalytic Isoforms and Neofunctionalization

Legumes retain pseudoenzymes like BAM4, which lost catalytic capacity via substitutions in glucan-binding sites. Mutants lacking β-amylase activity (sp1 allele) show unaltered starch/sugar profiles during seed development and germination, suggesting functional redundancy or compensatory mechanisms [7]. This contrasts with Arabidopsis, where BAM4 loss impairs starch turnover, highlighting clade-specific regulatory divergence.

Soybean (Glycine max) as a Model System for β-Amylase Research

Soybean offers unparalleled advantages for β-amylase studies:

Structural Insights

Soybean β-amylase crystallography revealed maltotetraose (a trace starch intermediate) bound at its active site. This structure elucidates the role of Thr344 as a conformational switch: upon substrate binding, Thr344 reorients to position Glu-186 for catalysis, then releases hydrolyzed maltose [10]. This mechanism, visualized through substrate-free and substrate-bound states, resolves ambiguities in plant β-amylase kinetics.

Biotechnological Applications

Soybean whey wastewater, a byproduct of protein isolate production, contains ~0.4 mg/L β-amylase. A three-step purification (alcohol precipitation → ion-exchange → gel filtration) yields enzyme with 29,700 U/mg specific activity, making it ideal for industrial maltose syrup production [4]. The enzyme’s surfactant tolerance and pH stability (activity at pH 5.0–8.0) further suit harsh processing conditions.

Table 3: Comparative Kinetic Parameters of Plant β-Amylases

SourceOptimal pHOptimal Temp (°C)Kₘ (μM)Vₘₐₓ
Soybean (whey)6.0553.621.04 μmol/(g·min)
Sweet Potato5.3–5.8534.101.20 μmol/(g·min)
Barley (malt)5.65–5.85605.800.89 μmol/(g·min)
Alfalfa Taproot6.0502.900.75 μmol/(g·min)

Stress-Responsive N-Terminal Extensions

Cladograms identify N-terminal peptide additions in soybean β-amylases absent in ancestral bacterial forms. These appendages may regulate enzyme activity under abiotic stresses, as suggested by BAM1 involvement in heat/osmotic tolerance [1] [10].

Concluding Remarks

Soybean β-amylase exemplifies the intricate interplay between enzyme structure, metabolic function, and evolutionary adaptation. Its isoforms enable compartment-specific starch degradation, while non-catalytic members fine-tune these processes. Structural innovations—like the Thr344 switch—optimize catalytic efficiency, and wastewater-derived purification underscores industrial relevance. Future studies leveraging soybean’s genetic diversity may elucidate how N-terminal extensions modulate β-amylase activity under environmental stresses.

Table 4: Compound Summary - β-Amylase from Soybean

PropertyValue
IUPAC Nameβ-Amylase
Synonyms1,4-α-D-glucan maltohydrolase
CAS Number9000-91-3
EC NumberEC 3.2.1.2
Molecular Weight56 kDa
Catalytic ResiduesGlu-186, Glu-380
Optimal pH6.0
Optimal Temperature55°C
Primary SourceGlycine max (soybean)
Biological RoleStarch degradation to maltose
Industrial ApplicationMaltose syrup production

Properties

CAS Number

9000-91-3

Product Name

β-Amylase from Soybean

Molecular Formula

No Data Available

Synonyms

Beta Amylase; Betalase 1500; Betalase 1500EL; Bioamylase; Biozyme C; Biozyme KL; Biozyme M; Biozyme M 2; Biozyme M5; Biozyme MD; Biozyme ML; E.C. 3.2.1.2; Exoamylase; Hi-Maltosin; Hi-Maltosin G; Hi-Maltosin GL; Mochibest Super; Optimalt BBA; Saccharo

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